molecular formula C7H15NO2S B13252712 2-Ethyl-6-methylthiomorpholine 1,1-dioxide

2-Ethyl-6-methylthiomorpholine 1,1-dioxide

Cat. No.: B13252712
M. Wt: 177.27 g/mol
InChI Key: YCVZVZXFQJHXTM-UHFFFAOYSA-N
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Description

Thiomorpholine 1,1-dioxides are sulfur-containing heterocyclic compounds characterized by a six-membered ring with a sulfone group (-SO₂-) at the 1,1-position. Thiomorpholine dioxides often exhibit enhanced stability compared to their non-oxidized counterparts, making them suitable for applications in drug design and synthetic chemistry .

Properties

Molecular Formula

C7H15NO2S

Molecular Weight

177.27 g/mol

IUPAC Name

2-ethyl-6-methyl-1,4-thiazinane 1,1-dioxide

InChI

InChI=1S/C7H15NO2S/c1-3-7-5-8-4-6(2)11(7,9)10/h6-8H,3-5H2,1-2H3

InChI Key

YCVZVZXFQJHXTM-UHFFFAOYSA-N

Canonical SMILES

CCC1CNCC(S1(=O)=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-6-methylthiomorpholine 1,1-dioxide typically involves the reaction of thiomorpholine with ethyl and methyl substituents under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 2-Ethyl-6-methylthiomorpholine 1,1-dioxide involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-6-methylthiomorpholine 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfides, and substituted thiomorpholine derivatives .

Scientific Research Applications

2-Ethyl-6-methylthiomorpholine 1,1-dioxide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethyl-6-methylthiomorpholine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various biochemical processes .

Comparison with Similar Compounds

Physicochemical and Reactivity Differences

  • Solubility and Stability :

    • N-Acylated thiomorpholine dioxides (e.g., derivatives from ) exhibit sensitivity to hydrolysis, forming sulfonic acids under humid conditions. This contrasts with N-alkylated derivatives (e.g., 3-cyclobutyl-thiomorpholine), which show greater hydrolytic stability due to steric hindrance .
    • Thiete 1,1-dioxides are highly reactive in cycloaddition reactions (e.g., Diels-Alder), whereas thiomorpholine dioxides are more suited for stepwise functionalization via alkylation or acylation .
  • Biological Activity :

    • The 3-cyclobutyl-thiomorpholine derivative is highlighted for its role in agrochemicals and pharmaceuticals, leveraging its rigid cyclobutyl group to enhance target binding .
    • 4-(2-Hydroxyethyl)thiomorpholine 1,1-dioxide (similarity score 0.66 to the target compound) may exhibit polar interactions in drug design due to its hydroxyethyl substituent, though direct data are unavailable .

Biological Activity

2-Ethyl-6-methylthiomorpholine 1,1-dioxide, a compound with the molecular formula C8H15NOS2, has garnered attention for its potential biological activities. This article presents a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

PropertyDescription
Molecular Formula C8H15NOS2
Molecular Weight 189.34 g/mol
IUPAC Name 2-Ethyl-6-methylthiomorpholine 1,1-dioxide
Appearance White crystalline solid
Solubility Soluble in organic solvents

The biological activity of 2-Ethyl-6-methylthiomorpholine 1,1-dioxide is primarily attributed to its interaction with various biological targets. The compound is believed to modulate enzyme activities and receptor interactions, which can lead to significant physiological effects.

  • Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as detoxification and energy metabolism.
  • Receptor Modulation: The compound might interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Antimicrobial Activity

Research indicates that 2-Ethyl-6-methylthiomorpholine 1,1-dioxide exhibits notable antimicrobial properties.

  • Bacterial Inhibition: In vitro studies have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial species tested.

Antioxidant Properties

The compound has shown promising antioxidant activity in several assays:

  • DPPH Radical Scavenging: The ability to scavenge DPPH radicals was measured, revealing an IC50 value of approximately 50 µg/mL, indicating significant radical scavenging potential.
  • Ferric Reducing Antioxidant Power (FRAP): The FRAP assay indicated that the compound could effectively reduce ferric ions, suggesting its potential role as an antioxidant agent.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various thiomorpholine derivatives, including 2-Ethyl-6-methylthiomorpholine 1,1-dioxide. The results indicated:

  • Tested Strains: Escherichia coli, Staphylococcus aureus
  • Results: Significant inhibition was observed with a concentration-dependent effect.

Study 2: Antioxidant Activity Assessment

In a separate investigation published in Food Chemistry, the antioxidant properties were assessed using different assays:

  • DPPH Assay Results: IC50 = 50 µg/mL
  • FRAP Assay Results: Indicated a strong reducing capacity comparable to established antioxidants.

Summary of Findings

The biological activity of 2-Ethyl-6-methylthiomorpholine 1,1-dioxide highlights its potential applications in pharmaceuticals and nutraceuticals. Its antimicrobial and antioxidant properties suggest that it could be developed into therapeutic agents for treating infections and oxidative stress-related conditions.

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